Methyl 6-hydroxy-2,2-dimethylhexanoate

Description

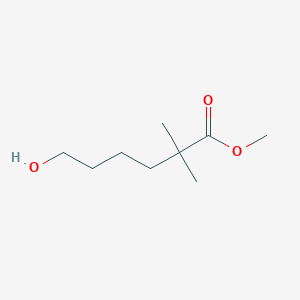

Methyl 6-hydroxy-2,2-dimethylhexanoate is a branched-chain fatty acid methyl ester characterized by a hydroxyl group at the sixth carbon and two methyl groups at the second carbon of the hexanoate backbone. The compound’s structure suggests enhanced steric hindrance due to the 2,2-dimethyl substituents, which may influence its reactivity, solubility, and stability compared to linear esters like Methyl 6-hydroxyhexanoate .

Properties

Molecular Formula |

C9H18O3 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

methyl 6-hydroxy-2,2-dimethylhexanoate |

InChI |

InChI=1S/C9H18O3/c1-9(2,8(11)12-3)6-4-5-7-10/h10H,4-7H2,1-3H3 |

InChI Key |

DRFURSTUCIMADN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCO)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl 6-hydroxy-2,2-dimethylhexanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its therapeutic potential in drug development, particularly in the design of new medications. Industry: It is utilized in the production of various industrial chemicals and materials, such as plasticizers and lubricants.

Mechanism of Action

The mechanism by which methyl 6-hydroxy-2,2-dimethylhexanoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Methyl 6-Hydroxyhexanoate (C₇H₁₄O₃)

Methyl 6-Iodo-2,2-dimethylhexanoate

- Structure : Features a 6-iodo substituent and 2,2-dimethyl branching .

- Synthesis : Likely follows halogenation pathways, such as iodination of pre-formed esters, as seen in for similar iodinated compounds.

- Key Differences :

- The iodo group introduces significant electrophilic character, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).

- The hydroxyl group in the target compound enhances hydrogen-bonding capacity, which is absent here.

2-(2-Methylprop-2-enoyloxy)ethyl 6-Hydroxyhexanoate

- Structure: A diester with a 6-hydroxyhexanoate moiety and an acryloyloxyethyl group .

- Key Differences :

- The additional ester group increases molecular weight (C₁₂H₂₀O₆) and complexity, impacting solubility and thermal stability.

Trolox (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid)

- Structure : A chroman derivative with antioxidant properties, featuring a hydroxyl and multiple methyl groups .

- Key Differences :

- The chroman ring system in Trolox enhances radical-scavenging efficiency compared to aliphatic esters.

- The target compound’s linear chain may limit its antioxidant utility but improve biodegradability.

Data Table: Structural and Functional Comparison

*Calculated values based on structural analogs due to lack of direct data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.